molecular formula C18H18ClN3O3 B14564715 1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole;nitric acid CAS No. 61698-23-5

1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole;nitric acid

Cat. No.: B14564715
CAS No.: 61698-23-5
M. Wt: 359.8 g/mol
InChI Key: AIVBZPXANUEBAD-UHFFFAOYSA-N
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Description

1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole;nitric acid is a complex organic compound that combines the structural features of imidazole and phenylpropyl groups with a nitric acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl chloride with phenylacetonitrile in the presence of a base to form an intermediate, which is then cyclized with imidazole under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the phenyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products:

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular pathways by modulating the function of key proteins .

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-3,5-Dimethyl-1H-pyrazole-4-carboxylic acid ethyl ester
  • Prothioconazole

Comparison: 1-[3-(2-Chlorophenyl)-2-phenylpropyl]imidazole is unique due to its specific structural features that confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it a valuable compound for specialized applications .

Properties

CAS No.

61698-23-5

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

1-[3-(2-chlorophenyl)-2-phenylpropyl]imidazole;nitric acid

InChI

InChI=1S/C18H17ClN2.HNO3/c19-18-9-5-4-8-16(18)12-17(13-21-11-10-20-14-21)15-6-2-1-3-7-15;2-1(3)4/h1-11,14,17H,12-13H2;(H,2,3,4)

InChI Key

AIVBZPXANUEBAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC2=CC=CC=C2Cl)CN3C=CN=C3.[N+](=O)(O)[O-]

Origin of Product

United States

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